3-(氨甲基)-5-甲基-4H-1,2,4-三唑

描述

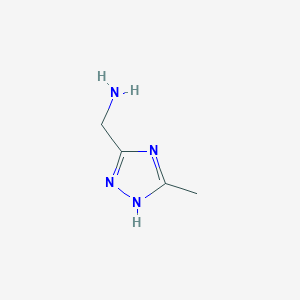

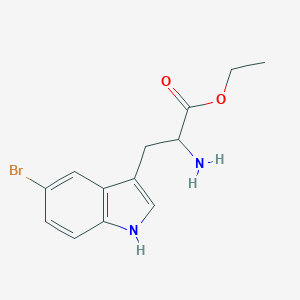

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which provides a scaffold for further functionalization and the introduction of various substituents that can significantly alter the chemical and physical properties of the molecule .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. For instance, solid-phase synthesis has been described for 3-amino-1,2,4-triazoles, where resin-bound S-methylisothiourea reacts with carboxylic acids to yield resin-bound S-methyl-N-acylisothioureas, which then react with hydrazines to afford the corresponding 3-amino-1,2,4-triazoles with regioselectivity . Another method involves the reaction of ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate with anilines or amines via a one-pot process involving formimidamide formation followed by a thermal monocyclic rearrangement . Additionally, ruthenium-catalyzed synthesis has been developed to give protected versions of triazole amino acids, which can be used to prepare biologically active compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. For example, the crystal structure of 4-amino-3-butyl-1,2,4-triazole-5-thione reveals an essentially planar triazole ring with substituents rotated out of the plane, forming hydrogen-bonded dimers and columns through intermolecular interactions . Similarly, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole has been determined, showing significant dihedral angles between the triazole ring and the phenyl rings, with molecules linked by hydrogen bonds forming a two-dimensional network .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, which allow for the synthesis of a wide range of compounds with potential biological activities. For instance, S-substituted derivatives of 1,2,4-triazole-5-thiones have been synthesized by reacting 1,2,4-triazole-5-thiones with alkyl, benzyl, and phenacyl halides, demonstrating significant antioxidative activity . The reactivity of these compounds can be influenced by the presence of different substituents, which can affect the outcome of the reactions and the biological properties of the synthesized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure and substituents. For example, the nonlinear optical properties of 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have been analyzed, revealing that its first static hyperpolarizability is significantly higher than that of urea, a commercial nonlinear optical material . Additionally, the photophysical properties of these compounds have been studied through spectroscopic methods, providing insights into their potential applications in materials science.

科学研究应用

多种生物活性与治疗潜力

三唑因其广泛的生物活性而著称,包括抗炎、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性。这些化合物因其针对多种被忽视疾病的潜力而受到研究,强调了针对新出现的健康威胁需要新的药物原型。该研究强调了找到更有效的方法来制备符合绿色化学原理的三唑的重要性,突出了解决细菌耐药性和被忽视疾病的持续挑战 (Ferreira 等,2013)。

工业和农业应用

3-和 4-取代的氨基-1,2,4-三唑在精细有机合成工业中用作原材料,在农业产品、药品、染料和高能材料的生产中得到应用。它们还可以用于生产分析试剂、浮选试剂、耐热聚合物和离子液体,展示了它们在各种工业和生物技术应用中的多功能性 (Nazarov 等,2021)。

药理研究和药物开发

1,2,4-三唑包含的支架的药理学意义因其在靶向癌症、微生物和各种疾病的药物中的存在而得到强调。最近使用 3-氨基-1,2,4-三唑合成这些化合物的策略已经过综述,强调了发现候选药物需要新方法 (Nasri 等,2021)。

作用机制

Target of Action

Similar compounds have been found to interact with aminoacyl-trna synthetases, which are essential enzymes in protein translation across all kingdoms of life . These enzymes catalyze the esterification of tRNA with a cognate amino acid .

Mode of Action

If it does interact with aminoacyl-trna synthetases like other similar compounds, it may interfere with protein synthesis by disrupting the proper pairing of trnas and amino acids . This could lead to errors in protein synthesis, potentially inhibiting the growth and proliferation of cells.

Biochemical Pathways

Given its potential interaction with aminoacyl-trna synthetases, it could impact the protein synthesis pathway . Disruption of this pathway could have downstream effects on numerous cellular processes that rely on the proper synthesis of proteins.

Result of Action

If it does inhibit protein synthesis by interacting with aminoacyl-trna synthetases, it could potentially lead to a decrease in cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and how effective it is. For instance, DNA methylation, a key epigenetic mechanism, can be influenced by environmental factors, potentially affecting gene expression and subsequent health outcomes . .

安全和危害

未来方向

属性

IUPAC Name |

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADGRHBCQYSHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362543 | |

| Record name | 1-(5-Methyl-1H-1,2,4-triazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131052-49-8, 1192477-93-2 | |

| Record name | 1-(5-Methyl-1H-1,2,4-triazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)

![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)